molecular formula C17H11FO2 B14885455 6-(4-Fluorophenyl)-2-naphthoic acid

6-(4-Fluorophenyl)-2-naphthoic acid

Cat. No.: B14885455
M. Wt: 266.27 g/mol
InChI Key: AGMQZRBHCUYMGO-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-2-naphthoic acid is an organic compound that features a naphthalene ring system substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-2-naphthoic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-2-naphthoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

6-(4-Fluorophenyl)-2-naphthoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 6-(4-Fluorophenyl)-2-naphthoic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorobenzoic acid
  • 2-Naphthoic acid
  • 4-Fluorophenylacetic acid

Uniqueness

6-(4-Fluorophenyl)-2-naphthoic acid is unique due to the presence of both a naphthalene ring and a fluorophenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for .

Properties

Molecular Formula

C17H11FO2

Molecular Weight

266.27 g/mol

IUPAC Name

6-(4-fluorophenyl)naphthalene-2-carboxylic acid

InChI

InChI=1S/C17H11FO2/c18-16-7-5-11(6-8-16)12-1-2-14-10-15(17(19)20)4-3-13(14)9-12/h1-10H,(H,19,20)

InChI Key

AGMQZRBHCUYMGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)F

Origin of Product

United States

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